1,2-Diaminoguanidine

描述

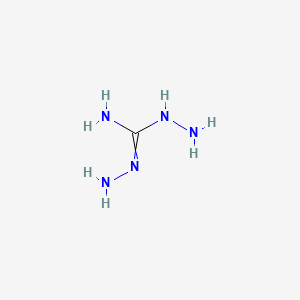

Structure

3D Structure

属性

分子式 |

CH7N5 |

|---|---|

分子量 |

89.1 g/mol |

IUPAC 名称 |

1,2-diaminoguanidine |

InChI |

InChI=1S/CH7N5/c2-1(5-3)6-4/h3-4H2,(H3,2,5,6) |

InChI 键 |

JGGFDEJXWLAQKR-UHFFFAOYSA-N |

规范 SMILES |

C(=NN)(N)NN |

同义词 |

diaminoguanidine diaminoguanidine dihydrochloride diaminoguanidine hydrobromide diaminoguanidine hydrochloride diaminoguanidine monohydrochloride |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the History, Synthesis, and Applications of 1,2-Diaminoguanidine

Abstract: This document provides a comprehensive technical overview of 1,2-diaminoguanidine, a versatile chemical intermediate. It delves into the historical context of its development, addresses its nomenclature, and presents detailed physicochemical properties. The core of this guide focuses on established experimental protocols for its synthesis, offering step-by-step methodologies for researchers. Furthermore, it explores key applications, particularly in the synthesis of the anticoccidial drug Robenidine and as an inhibitor of Nitric Oxide Synthase (NOS), with detailed diagrams illustrating the associated molecular pathways and synthetic workflows. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Introduction and Nomenclature

This compound is a highly reactive and functionalized molecule belonging to the guanidine family of compounds. Its structure, featuring a central carbon atom double-bonded to one nitrogen and single-bonded to three other nitrogen atoms arranged in a hydrazine-like motif, makes it a valuable precursor in the synthesis of various heterocyclic systems and pharmacologically active agents.

A point of common confusion is the nomenclature. While the compound is frequently referred to in literature and commercial listings as 1,3-diaminoguanidine , the formal IUPAC name is This compound .[1][] This guide will primarily use the IUPAC name, while acknowledging the common usage of "1,3-diaminoguanidine," particularly for its hydrochloride salt. The hydrochloride salt is the most common and stable form of this compound.[1]

History and Discovery

The precise first synthesis of this compound is not as clearly documented as that of its simpler analog, aminoguanidine, which was first prepared by J. Thiele in 1892.[3] The development of diaminoguanidine chemistry appears to have gained momentum later, driven by its utility as a building block. Its emergence is closely tied to the development of pharmaceuticals and other specialized chemicals. For instance, a 1955 patent by Grace A. Peters and Donald W. Kaiser described a method for preparing 1,3-diamino hydrazine hydrochloride (an isomer or synonym) by reacting dicyandiamide with hydrazine hydrate.[3] Modern synthetic chemistry has since focused on developing more efficient, safer, and environmentally friendly production methods, which are now well-documented in patents and scientific literature.[4][5]

Physicochemical and Spectroscopic Properties

This compound is typically handled as its monohydrochloride salt, a white to light beige crystalline or granular powder that is hygroscopic.[6]

Physical and Chemical Properties

The key quantitative properties of this compound monohydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 36062-19-8 | [6] |

| Molecular Formula | CH₈ClN₅ | [7] |

| Molecular Weight | 125.56 g/mol | [7] |

| Appearance | White to light beige granular powder | [6] |

| Melting Point | 180-182 °C (decomposes) | [6] |

| Solubility | Soluble in water (50 mg/mL) | [6] |

| Storage | Inert atmosphere, Room Temperature | [6] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from its structure.

| Technique | Expected Characteristics |

| FTIR (cm⁻¹) | Strong, broad absorptions in the 3100-3400 cm⁻¹ range (N-H stretching of amino and imino groups); sharp absorption around 1640-1680 cm⁻¹ (C=N stretching); N-H bending vibrations around 1580-1620 cm⁻¹. |

| ¹H NMR | Broad, exchangeable signals corresponding to the various N-H protons of the amino (NH₂) and hydrazinyl groups. The exact chemical shifts would be highly dependent on the solvent and concentration. |

| ¹³C NMR | A single, characteristic signal for the central guanidinic carbon (C=N) is expected to appear in the range of 155-165 ppm. |

Synthesis and Experimental Protocols

Two primary methods for the industrial synthesis of this compound monohydrochloride have been established: the Guanidine Hydrochloride-Hydrazine Hydrate method and the Sodium Thiocyanate method.

Method 1: Guanidine Hydrochloride and Hydrazine Hydrate Condensation

This single-step process involves the reaction of guanidine hydrochloride with hydrazine hydrate, often in a biphasic system to facilitate the reaction.[7] A specific protocol is detailed in patent CN104370776A.[4]

-

Reaction Setup: Dissolve guanidine hydrochloride in water (mass ratio 1:2 to 1:6). Add toluene to the solution (water to toluene mass ratio 1:0.2 to 1:0.5).[4]

-

Reagent Addition: Heat the mixture to between 50-110 °C. Dropwise, add hydrazine hydrate to the solution. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be between 1:1.9 and 1:2.5.[4]

-

Reaction: Maintain the reaction for 5-10 hours at the specified temperature.[4]

-

Workup: After the reaction is complete, cool the mixture and adjust the pH to <3 using hydrochloric acid. Allow the layers to separate and collect the aqueous layer.[4]

-

Crystallization: Concentrate the aqueous layer by distillation until a small amount of precipitate forms. Slowly add this concentrated solution dropwise into a reactor containing anhydrous ethanol (concentrate to ethanol mass ratio 1:3 to 1:5) with stirring to induce crystallization.[4]

-

Purification: Filter the resulting white crystals and wash them with cold water (1-6 °C). Dry the product to obtain this compound monohydrochloride.[4]

Method 2: Sodium Thiocyanate and Hydrazine Hydrochloride

This two-step synthesis begins with the formation of methyl thiocyanate, which then reacts with hydrazine hydrochloride.[7] This method is detailed in patent CN103588682A.[5]

-

Step 1 - Methyl Thiocyanate Synthesis: Dissolve sodium thiocyanate (NaSCN) in water. Add dimethyl sulfate ((CH₃)₂SO₄) with a molar ratio of NaSCN to dimethyl sulfate of approximately 2.1:1. Allow the reaction to proceed at room temperature for 5-6 hours. Separate the resulting oil layer (methyl thiocyanate) from the aqueous layer.[5][7]

-

Step 2 - Condensation: Mix hydrazine hydrochloride (N₂H₅Cl) with water and heat to 30-40 °C. Add the methyl thiocyanate from Step 1. The molar ratio of methyl thiocyanate to hydrazine hydrochloride should be approximately 1:1.95 to 1:2.0.[7]

-

Reaction: Maintain the reaction at 30-40 °C for 4-5 hours. The reaction is an exothermic condensation.[7]

-

Purification: The product, this compound monohydrochloride, precipitates as a crystalline solid. Collect the solid by filtration and purify it by washing with cold water.[7]

Key Applications and Mechanisms of Action

This compound serves as a critical intermediate in several areas, most notably in pharmaceuticals and as a biochemical inhibitor.

Intermediate in the Synthesis of Robenidine

This compound is the key precursor for the synthesis of Robenidine, a potent anticoccidial agent used extensively in veterinary medicine to treat and prevent coccidiosis in poultry and rabbits.[7] The synthesis involves a condensation reaction between this compound and two equivalents of 4-chlorobenzaldehyde.

Coccidiostatic Mechanism of Action (via Robenidine)

Robenidine, the derivative of this compound, exerts its anticoccidial effect by disrupting the energy metabolism of the parasitic protozoa.[8][9] It primarily targets the parasite's mitochondria.

The mechanism involves inhibiting the early development of the first-generation schizonts, which are a key stage in the parasite's life cycle.[10] This disruption of mitochondrial function leads to a significant decrease in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[8] The lack of energy ultimately leads to the death of the parasite, thereby controlling the infection.[8]

Nitric Oxide Synthase (NOS) Inhibition

This compound has been shown to be a time- and concentration-dependent inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[11] The inactivation of the enzyme requires active metabolism by NOS itself, suggesting that this compound acts as a mechanism-based inhibitor or "suicide substrate".[11] This inhibition is believed to occur through the alteration of the enzyme's heme group, which is critical for its catalytic activity.[7] This property makes it a valuable tool for studying the physiological and pathological roles of nitric oxide.

Conclusion

This compound, often encountered as its stable monohydrochloride salt, is a chemical of significant industrial and academic interest. While its early history is intertwined with the broader development of guanidine chemistry, modern synthetic routes have made it readily accessible for large-scale applications. Its role as an indispensable precursor to the veterinary drug Robenidine and its function as a potent inhibitor of nitric oxide synthase highlight its importance in medicinal and biological chemistry. The detailed protocols and mechanistic pathways provided in this guide offer a valuable resource for professionals engaged in drug discovery, process development, and biochemical research.

References

- 1. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]

- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]

- 8. Robenidine hydrochloride | 25875-50-7 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 11. 标题:Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine.【化源网】 [m.chemsrc.com]

Theoretical Properties of 1,2-Diaminoguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diaminoguanidine (DAG), a molecule of significant interest in medicinal chemistry and materials science, possesses a unique electronic structure that underpins its diverse reactivity and biological activity. This technical guide provides an in-depth analysis of the core theoretical properties of this compound, supported by available experimental data. It covers its molecular structure, physicochemical properties, and quantum chemical characteristics. Furthermore, this document details established experimental protocols for its synthesis and characterization and elucidates its mechanism of action as an inhibitor of nitric oxide synthase, a critical pathway in various physiological and pathological processes. Quantitative data are presented in structured tables for clarity, and logical relationships are visualized using process diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a guanidine derivative characterized by the substitution of two hydrogen atoms on the same nitrogen with amino groups. This arrangement confers a range of interesting chemical properties, including the ability to act as a versatile ligand and its involvement in the formation of high-energy materials. From a pharmacological perspective, this compound has been identified as a potent inhibitor of nitric oxide synthase (NOS) isoforms, making it a valuable tool for studying the roles of nitric oxide in biological systems and a potential lead compound in drug discovery programs targeting NOS-related pathologies.

This guide aims to consolidate the theoretical and experimental knowledge of this compound to serve as a comprehensive resource for the scientific community.

Molecular Structure and Physicochemical Properties

Physicochemical Data

The computed physicochemical properties of this compound and its monohydrochloride salt are presented in Table 1.

| Property | This compound | 1,3-Diaminoguanidine Monohydrochloride |

| Molecular Formula | CH₇N₅ | CH₈ClN₅ |

| Molecular Weight | 89.10 g/mol | 125.56 g/mol |

| IUPAC Name | This compound | This compound;hydrochloride |

| CAS Number | 4364-78-7 | 36062-19-8 |

| Hydrogen Bond Donor Count | 5 | 5 |

| Hydrogen Bond Acceptor Count | 5 | 3 |

| XLogP3-AA | -1.3 | Not Available |

Data sourced from PubChem CID 9566042 and CID 9566041.[1]

Theoretical Structural Parameters

For comparative purposes, experimental bond lengths from the crystal structure of a related diaminoguanidinium salt are provided in Table 2. These values offer an approximation of the bond characteristics within the protonated form of the molecule.

| Bond | Bond Length (Å) |

| C-N (guanidine core) | 1.3243 - 1.3321 |

Note: These values are for a diaminoguanidinium cation and may differ from the neutral molecule.

Quantum Chemical Insights

Quantum chemical calculations provide a deeper understanding of the electronic distribution and reactivity of this compound.

Electron Delocalization and Mulliken Charge Analysis

Theoretical studies have been conducted on the electron delocalization in diaminoguanidine isomers. Natural Population Analysis (NPA) has been employed to understand the electronic structure, with findings indicating significant electron delocalization which contributes to the molecule's stability and basicity. The absolute proton affinity of diaminoguanidine is noted to be greater than that of guanidine and aminoguanidine, attributed to extra stability from intramolecular interactions in the protonated form.

A Mulliken charge analysis of diaminoguanidine isomers has been reported, which is crucial for understanding the partial atomic charges and predicting sites of nucleophilic or electrophilic attack. While the specific numerical data from these analyses are not fully detailed in the available literature, the studies highlight the importance of charge distribution in determining the chemical behavior of these molecules.

Experimental Protocols

The synthesis of this compound is typically achieved as its hydrochloride salt. Two common methods are detailed below.

Synthesis of 1,3-Diaminoguanidine Monohydrochloride

Note: 1,3-Diaminoguanidine monohydrochloride is a commonly used synonym for this compound monohydrochloride.

Method 1: From Sodium Thiocyanate and Dimethyl Sulfate

This two-step synthesis involves the initial formation of methyl thiocyanate followed by its reaction with hydrazine hydrochloride.

Step 1: Synthesis of Methyl Thiocyanate

-

Dissolve sodium thiocyanate (NaSCN) in water.

-

Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. The recommended molar ratio of NaSCN to (CH₃)₂SO₄ is approximately 2.1:1.

-

Allow the reaction to proceed at room temperature for 5-6 hours.

-

Separate the resulting oil layer of methyl thiocyanate from the aqueous layer.

Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride

-

Prepare a solution of hydrazine hydrochloride (N₂H₅Cl) in water.

-

Raise the temperature of the hydrazine hydrochloride solution to 30-40°C.

-

Add the methyl thiocyanate obtained in Step 1. The molar ratio of hydrazine hydrochloride to methyl thiocyanate should be in the range of 1.95-2.0:1.

-

Maintain the reaction mixture at 30-40°C for 4-5 hours.

-

The product, 1,3-diaminoguanidine monohydrochloride, will precipitate as a white solid.

-

Filter the solid and wash with cold water (5-10°C).

-

Dry the purified solid to obtain the final product.

Method 2: From Guanidine Hydrochloride and Hydrazine Hydrate

This method involves the direct reaction of guanidine hydrochloride with hydrazine hydrate.

-

Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water.

-

Add toluene to the aqueous solution.

-

Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the mixture. The recommended molar ratio of guanidine hydrochloride to hydrazine hydrate is between 1:1.9 and 1:2.5.

-

Heat the reaction mixture to between 50-110°C and maintain for 5-10 hours.

-

After the reaction, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.

-

Separate the aqueous layer and concentrate it by distillation until a small amount of precipitate forms.

-

Slowly add the concentrated aqueous solution to anhydrous ethanol with stirring to induce crystallization.

-

Filter the resulting white crystals, wash with cold water (1-6°C), and dry to yield 1,3-diaminoguanidine monohydrochloride.

Characterization

Standard analytical techniques are used to characterize the synthesized this compound hydrochloride:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Elemental Analysis: To determine the elemental composition.

Biological Activity: Nitric Oxide Synthase Inhibition

This compound is a known inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[2] The mechanism of inhibition is time- and concentration-dependent and requires the metabolic activity of the enzyme.

The inactivation of NOS by this compound is a complex process involving the enzyme, the inhibitor, and several cofactors. The key steps are outlined below.

Mechanism of NOS Inactivation

The inactivation of nitric oxide synthase by this compound is a mechanism-based process, meaning the enzyme metabolizes the inhibitor to a reactive species that then inactivates the enzyme.[2] The process is dependent on the presence of oxygen and Ca²⁺ and is stimulated by the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2] this compound inactivates both the NADPH-oxidase and citrulline-forming activities of nNOS.[2]

The following diagram illustrates the key components and their relationships in the inactivation of nitric oxide synthase by this compound.

Caption: Mechanism of Nitric Oxide Synthase inactivation by this compound.

Conclusion

This compound is a molecule with significant theoretical and practical importance. Its unique electronic structure, characterized by extensive electron delocalization, contributes to its stability and reactivity. While a complete theoretical dataset for the neutral molecule remains an area for further investigation, the properties of its hydrochloride salt and its role as a potent, mechanism-based inhibitor of nitric oxide synthase are well-documented. The experimental protocols for its synthesis are established and provide a clear pathway for its preparation. The elucidation of its inhibitory action on NOS provides a critical framework for its use in biomedical research and as a potential scaffold for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of this versatile compound.

References

An In-Depth Technical Guide to 1,2-Diaminoguanidine (CAS Number: 36062-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoguanidine, often available as its monohydrochloride salt (CAS 36062-19-8), is a versatile compound with a range of applications in chemical synthesis and biological research. Its unique structure, featuring a guanidine core with two adjacent amino groups, makes it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest for its biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and biological significance.

Chemical and Physical Properties

This compound monohydrochloride is typically a white to light beige or light brown crystalline solid.[1] It is highly soluble in water (50 mg/mL) but insoluble in methanol and ethanol.[1] The compound decomposes at approximately 180–182°C.[1]

| Property | Value | Reference |

| CAS Number | 36062-19-8 | [1] |

| Molecular Formula | CH₇N₅·HCl | [1] |

| Molecular Weight | 125.56 g/mol | [1] |

| Appearance | Light brown crystalline solid | [1] |

| Melting Point | 180–182°C (decomposes) | [1] |

| Solubility | 50 mg/mL in water; insoluble in methanol and ethanol | [1] |

| 1H NMR (DMSO-d6) | δ 6.8–7.2 ppm (NH2 groups) | [1] |

| FT-IR (cm⁻¹) | 3200–3400 (N-H stretch), 1650 (C=N stretch) | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound monohydrochloride.

-

¹H NMR: In DMSO-d6, the protons of the amino groups (NH₂) typically appear in the range of δ 6.8–7.2 ppm.[1]

-

FT-IR: The infrared spectrum shows characteristic absorption bands for the N-H stretching vibrations in the region of 3200–3400 cm⁻¹ and a band for the C=N stretching vibration around 1650 cm⁻¹.[1]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 90.08, corresponding to the free base C₂H₈N₅.

Experimental Protocols

Synthesis of this compound Monohydrochloride

Two primary methods for the synthesis of this compound monohydrochloride have been reported:

Method 1: Two-Step Synthesis from Sodium Thiocyanate

This method involves a nucleophilic substitution followed by a condensation reaction.[1]

Step 1: Synthesis of Methyl Thiocyanate

-

In a suitable reaction vessel, dissolve sodium thiocyanate (NaSCN) in an appropriate solvent.

-

Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. The recommended molar ratio of NaSCN to (CH₃)₂SO₄ is 2.1:1.[1]

-

Allow the reaction to proceed at ambient temperature (25°C) for 5–6 hours.[1]

-

After the reaction is complete, perform a phase separation to isolate the oily layer of methyl thiocyanate (CH₃SCN).[1]

Step 2: Synthesis of this compound Monohydrochloride

-

React the methyl thiocyanate obtained in Step 1 with hydrazine hydrochloride (N₂H₅Cl). The recommended molar ratio of methyl thiocyanate to hydrazine hydrochloride is 1:1.95–2.0.[1]

-

Maintain the reaction temperature between 30–40°C for 4–5 hours.[1]

-

The product, this compound monohydrochloride, will precipitate as a crystalline solid.[1]

-

Purify the product by washing with cold water.[1] This method reports a yield of 90-95%.[1]

Method 2: One-Step Synthesis from Guanidine Hydrochloride

This method is a catalyzed condensation reaction.[1]

-

In a reaction vessel equipped for reflux, dissolve guanidine hydrochloride (CH₆N₃·Cl) in an aqueous toluene solvent system.[1]

-

Add hydrazine hydrate (N₂H₄·H₂O) to the solution. The reaction is catalyzed by ammonium chloride (NH₄Cl).[1]

-

Reflux the mixture at 100–110°C for 8–10 hours.[1]

-

After cooling, the product can be isolated and purified by recrystallization. This method reports a yield of 85-90%.[1]

HPLC Analysis

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Method development would be required to optimize the gradient for adequate separation of this compound from any impurities or starting materials.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial activity of this compound and its derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solution: Prepare a stock solution of this compound monohydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The potential of this compound to inhibit acetylcholinesterase (AChE) can be assessed using a colorimetric method.

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution.

-

Substrate solution: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution to initiate the pre-incubation.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Mechanism of Action

Antimicrobial Activity

Aminoguanidine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism of antimicrobial action involves the disruption of bacterial cell membranes and the inhibition of key metabolic enzymes.[1] While specific MIC values for the parent this compound are not widely reported, related aminoguanidine derivatives have shown potent activity. For example, certain aminoguanidine derivatives have exhibited MIC values ranging from 1 to 64 µg/mL against various bacterial strains.

Cholinesterase Inhibition

Nitric Oxide Synthase (NOS) Inhibition

This compound is known to be an inhibitor of nitric oxide synthase (NOS) isoforms.[1] NOS are enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.

The mechanism of inhibition involves a time- and concentration-dependent inactivation of the enzyme that is dependent on active metabolism by NOS itself.[1] The inactivation process is stimulated by the cofactor tetrahydrobiopterin (BH4) and requires the presence of oxygen and Ca²⁺. It is believed that this compound alters the heme group within the active site of the enzyme.[1] For neuronal NOS (nNOS), it has been shown to inactivate both the NADPH-oxidase and citrulline-forming activities of the enzyme.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various compounds, including:

-

Anticoccidial Drugs: It is a precursor for the synthesis of drugs like robenidine, which is used to treat coccidiosis in poultry and rabbits.[1]

-

Heterocyclic Compounds: It undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives and reacts with isothiocyanates to yield condensed pyrimidines.[1]

-

Energetic Materials: It can be used as an intermediate in the synthesis of energetic salts and materials based on dinitroguanidine.

Safety Information

This compound monohydrochloride should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with significant potential in both synthetic chemistry and pharmacology. Its utility as a synthetic precursor is well-established, and its biological activities as an antimicrobial agent, cholinesterase inhibitor, and particularly as a nitric oxide synthase inhibitor, make it a molecule of interest for further research and drug development. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists in the field.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Diaminoguanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diaminoguanidine and its salts are compounds of significant interest due to their diverse applications, including in the synthesis of energetic materials and as precursors for various heterocyclic compounds. This guide provides a comprehensive overview of the chemical structure and bonding of the 1,2-diaminoguanidinium cation, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Chemical Structure and Bonding

This compound hydrochloride (also referred to as 1,3-diaminoguanidine monohydrochloride) is a salt consisting of the 1,2-diaminoguanidinium cation and a chloride anion. The cation features a central carbon atom double-bonded to one nitrogen atom and single-bonded to three other nitrogen atoms, two of which are part of amino groups. The positive charge is delocalized across the central CN3 core and the attached nitrogen atoms.

Resonance Structures

The delocalization of the positive charge in the 1,2-diaminoguanidinium cation can be represented by several resonance structures. This delocalization contributes to the stability of the cation.

Crystallographic Data

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C1-N2 | 1.33 | N2-C1-N3 | 120.5 |

| C1-N3 | 1.34 | N2-C1-N4 | 119.8 |

| C1-N4 | 1.32 | N3-C1-N4 | 119.7 |

| N4-N5 | 1.42 | C1-N4-N5 | 115.2 |

Data is derived from the crystal structure of a related diaminoguanidinium salt and should be considered as an approximation for the hydrochloride salt.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its salts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-diaminoguanidine monohydrochloride in D₂O typically shows a single peak for the exchangeable protons of the amino and imino groups. The chemical shift can vary depending on the concentration and temperature.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.1 | s (broad) | -NH₂, =NH |

FTIR Spectroscopy

The FTIR spectrum of 1,3-diaminoguanidine monohydrochloride exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3400-3200 | N-H stretching (amino groups) |

| 1680-1640 | C=N stretching |

| 1600-1550 | N-H bending |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the reaction of guanidine hydrochloride with hydrazine hydrate.

Materials:

-

Guanidine hydrochloride

-

Hydrazine hydrate

-

Toluene

-

Hydrochloric acid

-

Anhydrous ethanol

Procedure:

-

Dissolve guanidine hydrochloride in water in a reaction flask.

-

Add toluene to the aqueous solution.

-

Slowly add hydrazine hydrate to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-10 hours.

-

After cooling, adjust the pH of the aqueous layer to < 3 with hydrochloric acid.

-

Separate the aqueous layer and concentrate it by distillation until a small amount of precipitate forms.

-

Slowly add the concentrated aqueous solution to a stirred vessel containing anhydrous ethanol to induce crystallization.

-

Filter the white crystalline product, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

FTIR Spectroscopy Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, for ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Navigating the Physicochemical Landscape of 1,2-Diaminoguanidine: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 1,2-diaminoguanidine. Due to a notable scarcity of experimental data for this compound (CAS 4364-78-7) in peer-reviewed literature and chemical databases, this document also includes data for its structural isomer, 1,3-diaminoguanidine monohydrochloride, to serve as a comparative reference. It is crucial to note that while structurally similar, the physicochemical properties of these isomers may differ significantly. This guide aims to equip researchers with the foundational knowledge required for handling, formulating, and developing methodologies for this compound and its derivatives.

Physicochemical Properties and Solubility

There is a significant lack of experimentally determined solubility data for this compound. Chemical databases primarily offer predicted values. In contrast, some experimental data is available for the 1,3-diaminoguanidine isomer, which is presented here for comparative purposes.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4364-78-7 | PubChem[1] |

| Molecular Formula | CH₇N₅ | PubChem[1] |

| Molecular Weight | 89.10 g/mol | PubChem[1] |

| Boiling Point | 184.8 ± 23.0 °C | ChemicalBook[2][3] |

| Density | 1.86 ± 0.1 g/cm³ | ChemicalBook[2][3] |

| pKa | 8.28 ± 0.70 | ChemicalBook[2] |

Table 2: Experimental Solubility of 1,3-Diaminoguanidine Monohydrochloride

| Solvent | Solubility | Source |

| Water | 50 mg/mL | Benchchem[4] |

| Methanol | Insoluble | Benchchem[4] |

| Ethanol | Insoluble | Benchchem[4] |

The solubility of guanidinium salts is largely dictated by the polarity of the solvent and the ability to form hydrogen bonds. The high solubility of 1,3-diaminoguanidine monohydrochloride in water is consistent with the polar nature of the guanidinium group and the presence of multiple amino groups capable of hydrogen bonding.[4] Hydrazine and its derivatives, which share structural motifs with diaminoguanidines, are also generally soluble in water and other polar solvents.[5][6][7]

Stability Profile

Detailed experimental stability data for this compound is currently unavailable. However, the stability of guanidine and hydrazine derivatives can be inferred from existing literature.

Thermal Stability

Guanidinium salts are generally considered to be thermally stable. For instance, the di(aminoguanidine) salt of 5-nitroiminotetrazolate is reported to be thermally stable to over 200°C.[8] Similarly, a diaminoguanidine salt of 1,1,2,2‐tetranitroaminoethane (TNAE) has been noted for its excellent thermal stability.[9][10] However, the specific isomer of diaminoguanidine was not specified in these studies. The thermal decomposition of guanidinium nitrate has been studied, indicating a multi-stage decomposition process evolving gases such as NH₃, N₂O, NO₂, and CO₂.[11][12] Urea, a related compound, decomposes upon heating above its melting point.[13]

Hydrolytic Stability

The guanidinium group is generally stable to hydrolysis. However, the presence of hydrazine moieties in this compound may introduce susceptibility to hydrolysis, particularly under certain pH conditions. Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, can undergo hydrolysis back to their parent compounds.[14][15][16]

Photostability

No specific photostability studies for this compound were found. The general approach to assessing the photostability of new drug substances is outlined in the ICH Q1B guideline. This involves exposing the substance to a light source that produces an output similar to the D65/ID65 emission standard and assessing for any unacceptable changes.

Experimental Protocols

While specific protocols for this compound are not available, standardized methods for determining solubility and stability can be readily applied.

Solubility Determination

A common method for determining solubility is the static equilibrium method.

Protocol: Static Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the solid phase from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as HPLC-UV, LC-MS, or a colorimetric method.

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

References

- 1. Diaminoguanidine | CH7N5 | CID 9566042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diaminoguanidine | 4364-78-7 [chemicalbook.com]

- 3. diaminoguanidine CAS#: 4364-78-7 [m.chemicalbook.com]

- 4. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hydrazines - Wikipedia [en.wikipedia.org]

- 7. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The synthesis of di(aminoguanidine) 5-nitroiminotetrazolate: some diprotic or monoprotic acids as precursors of energetic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Diaminoguanidine and Hydroxylamine Salts of 1,1,2,2-Tetranitroaminoethane (TNAE) - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] A numerical and experimental study of the decomposition pathways of guanidinium nitrate | Semantic Scholar [semanticscholar.org]

- 12. Thermal decomposition properties of guanidine nitrate and basic cupric nitrate - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 13. Urea - Wikipedia [en.wikipedia.org]

- 14. Khan Academy [khanacademy.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1,2-Diaminoguanidine Hydrochloride

This guide provides a comprehensive overview of this compound hydrochloride, a versatile chemical intermediate. It details its chemical and physical properties, toxicological data, and established experimental protocols for its synthesis. The information is intended to support research and development activities in pharmaceuticals and chemical synthesis.

Chemical and Physical Properties

This compound hydrochloride, also known as 1,3-diaminoguanidine monohydrochloride, is a white to light beige crystalline solid.[1][2][3][4] It is highly soluble in water.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 36062-19-8 (monohydrochloride)[5][6][7]; 38360-74-6 (hydrochloride)[5][8] |

| Molecular Formula | CH₈ClN₅[2][5][6] |

| Molecular Weight | 125.56 g/mol [2][5][6] |

| IUPAC Name | This compound;hydrochloride[2][5][6][] |

| Synonyms | 1,3-Diaminoguanidine hydrochloride, N,N'-Diaminoguanidine monohydrochloride[3][4][5][6] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to light beige crystalline powder/solid[1][2][3][4][6][10] |

| Melting Point | 179 - 186 °C / 354.2 - 366.8 °F[2][4][10] |

| Solubility | Water: 50 mg/mL[2][3]; Insoluble in methanol and ethanol[2] |

| Density (Predicted) | 1.86 g/cm³[8] |

| pKa (Predicted) | 8.28 ± 0.70[8] |

| Log P (n-octanol/water) | < -1.7 at 20 °C (Bioaccumulation is not expected) |

| pH | 4.8 (250 g/L aqueous solution)[10] |

Toxicological and Safety Information

This compound hydrochloride is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[11]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Signal Word | - | Warning[1] |

| Hazard Statements | H302 + H332 | Harmful if swallowed or if inhaled |

| H315 | Causes skin irritation[5] | |

| H319 | Causes serious eye irritation[5] | |

| H335 | May cause respiratory irritation[1][5] | |

| H402 | Harmful to aquatic life | |

| Precautionary Statements | P261 | Avoid breathing dust |

| P264 | Wash skin thoroughly after handling | |

| P280 | Wear protective gloves/eye protection/face protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Reactivity Profile: The compound is generally stable under normal conditions.[11] However, it is incompatible with strong oxidizing agents.[11][12] A significant reactivity alert involves its reaction with sodium nitrite in ethanol, which led to an unanticipated explosion due to the formation of the side product 5-azidotetrazole.[5]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound hydrochloride have been reported, offering different advantages in terms of yield, cost, and reaction conditions.

This two-step synthesis is noted for its high yield (90-95%) and cost-effective raw materials.[2]

Experimental Procedure:

-

Step 1: Synthesis of Methyl Thiocyanate (CH₃SCN)

-

Step 2: Synthesis of this compound Hydrochloride

-

React the methyl thiocyanate from Step 1 with hydrazine hydrochloride (N₂H₅Cl) in a molar ratio of 1:1.95–2.0.[2]

-

Conduct the exothermic condensation reaction at 30–40°C for 4–5 hours.[2]

-

The product, this compound monohydrochloride, precipitates as a crystalline solid.[2]

-

Purify the final product by washing with cold water.[2]

-

Caption: Synthesis via Sodium Thiocyanate Route.

This single-step process, detailed in patent CN104370776A, offers a high yield of 85-90%.[2][13]

Experimental Procedure:

-

Dissolve guanidine hydrochloride (raw material) in water (mass ratio 1:2-6) and add toluene (water to toluene mass ratio 1:0.2-0.5).[13]

-

Dropwise add hydrazine hydrate to the mixed solution. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be 1:1.9-2.5.[13]

-

Heat the reaction under reflux at 100–110°C for 8–10 hours.[2] Ammonium chloride can be used as a catalyst.[2]

-

After the reaction, cool the mixture and adjust the pH to less than 3 using hydrochloric acid.[13]

-

Allow the layers to separate and collect the aqueous layer.[13]

-

Concentrate the aqueous layer by distillation until a trace amount of precipitate forms.[13]

-

Slowly add the concentrated solution dropwise into a reactor containing anhydrous ethanol (concentrate to ethanol mass ratio 1:3-5) with stirring to induce crystallization.[13]

-

Wash the resulting white crystals with cold water (1–6°C).[13]

-

Dry the crystals to obtain the final white solid product.[13]

Caption: Synthesis via Guanidine Hydrochloride Route.

Described in patent US2721217A, this method provides the product in good yield (70.7%) and high purity by minimizing by-product formation.[14]

Experimental Procedure:

-

Prepare a substantially saturated aqueous sodium chloride solution (approx. 36g NaCl per 100g water).[14]

-

Dissolve two molar equivalents of hydrazine in the salt solution.[14]

-

Maintain the temperature of the solution between 5°C and 15°C with good stirring.[14]

-

Slowly vaporize one molar equivalent of cyanogen chloride into the hydrazine solution over a period of about two hours, ensuring the temperature does not exceed 20°C.[14]

-

After the addition is complete, stir the cold reaction mixture for one hour.[14]

-

Recover the precipitated white crystalline diaminoguanidine hydrochloride by filtration.[14]

Applications in Research and Drug Development

This compound hydrochloride is a key intermediate in the synthesis of various compounds.[2]

-

Pharmaceuticals: It serves as a precursor for anticoccidial drugs like robenidine, which is used in veterinary medicine.[2][15]

-

Energetic Materials: It is used as an intermediate for synthesizing energetic salts and materials.[][16]

-

Chemical Synthesis: The compound undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives and reacts with isothiocyanates to produce condensed pyrimidines.[2]

-

Antimicrobial Research: Studies have investigated its potential antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism involves the disruption of bacterial cell membranes and inhibition of key metabolic enzymes.[2]

-

Enzyme Inhibition: It has been shown to inhibit nitric oxide synthase (NOS) isoforms by altering the enzyme's heme group, which reduces the production of nitric oxide.[2]

Caption: Proposed Mechanism of NOS Inhibition.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Diaminoguanidine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 1,3-Diaminoguanidine Hydrochloride 36062-19-8 | TCI AMERICA [tcichemicals.com]

- 8. diaminoguanidine | 4364-78-7 [chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]

- 14. US2721217A - Method of preparing diaminoguanidine hydrochloride - Google Patents [patents.google.com]

- 15. Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis and Characterization of 1,2-Diaminoguanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,2-diaminoguanidine and its derivatives. This compound serves as a crucial building block in synthetic chemistry, particularly in the development of pharmaceuticals and energetic materials. Its unique structure, featuring a central guanidinium core flanked by two amino groups, imparts versatile reactivity for creating a wide range of heterocyclic and acyclic compounds. This document details established synthetic protocols, comparative analysis of methods, and comprehensive characterization techniques.

Synthesis of this compound Hydrochloride

This compound hydrochloride (also referred to in some literature as 1,3-diaminoguanidine hydrochloride) is the most common precursor salt. Two primary industrial methods for its synthesis have been established, each with distinct advantages regarding cost, yield, and environmental impact.

Method 1: The Sodium Thiocyanate Route

This two-step synthesis is noted for its high yield and cost-effective starting materials.[1] It begins with the formation of a methyl thiocyanate intermediate, which subsequently reacts with hydrazine hydrochloride.

Step 1: Synthesis of Methyl Thiocyanate (CH₃SCN)

-

In a reaction vessel, combine sodium thiocyanate (NaSCN) and dimethyl sulfate ((CH₃)₂SO₄) in a molar ratio of 2.1:1.

-

Allow the reaction to proceed under ambient temperature (25°C) for 5-6 hours with continuous stirring.

-

Upon completion, the mixture will separate into two phases. Isolate the oily layer of methyl thiocyanate. The byproduct, methyl mercaptan (CH₃SH), can be captured in a sodium hydroxide solution.[1]

Step 2: Synthesis of this compound Monohydrochloride

-

React the isolated methyl thiocyanate with hydrazine hydrochloride (N₂H₅Cl) in a molar ratio of 1:1.95–2.0.

-

Maintain the reaction temperature between 30–40°C for 4–5 hours. The reaction is exothermic.

-

The product, this compound monohydrochloride, will precipitate as a crystalline solid.

-

Purify the solid by washing with cold water to yield the final product.[1]

Method 2: The Guanidine Hydrochloride Route

This single-step process involves the direct reaction of guanidine hydrochloride with hydrazine hydrate, often catalyzed by ammonium chloride.[1][2] While involving higher energy input due to reflux conditions, it offers a more direct pathway.[1]

-

Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water (mass ratio 1:2-6).[2]

-

Add toluene to the aqueous solution to create a biphasic system (water to toluene mass ratio 1:0.2-0.5).[2]

-

In a reactor equipped for reflux, add hydrazine hydrate (N₂H₄·H₂O) dropwise. The molar ratio of guanidine hydrochloride to hydrazine hydrate should be between 1:1.9 and 1:2.5.[2]

-

Heat the mixture to reflux (50–110°C) for 5–10 hours.[2]

-

After the reaction, cool the mixture and adjust the pH of the aqueous layer to <3 using hydrochloric acid.

-

Separate the aqueous layer and concentrate it by distillation until a small amount of precipitate forms.[2]

-

Slowly add the concentrated solution to anhydrous ethanol (mass ratio 1:3-5) with stirring to induce crystallization.[2]

-

Filter the white crystals, wash with cold water (1-6°C), and dry to obtain the final product.[2]

Comparative Analysis of Synthetic Methods

| Parameter | Sodium Thiocyanate Method | Guanidine Hydrochloride Method |

| Yield | 90–95%[1] | 85–90%[1] |

| Reaction Time | 9–11 hours (total)[1] | 8–10 hours[1] |

| Temperature | Ambient (25°C) & Mild Heat (30-40°C)[1] | High (Reflux at 100–110°C)[1] |

| Raw Material Cost | Lower[1] | Higher[1] |

| Energy Consumption | Low[1] | High[1] |

| Process Steps | Two Steps | One Step |

| Key Advantage | High yield, low cost, byproduct utilization[1] | Shorter reaction time, single-step process |

| Key Drawback | Longer total process time | Higher energy cost, toluene handling[1] |

Synthesis of this compound Derivatives

The primary amino groups of this compound make it a versatile precursor for synthesizing more complex molecules, including energetic salts and heterocyclic compounds.

Formation of Energetic Salts

This compound can be used to form energetic salts by reacting it with acidic, high-energy compounds. For instance, the diaminoguanidine salt of 1,1,2,2‐tetranitroaminoethane (TNAE) was synthesized via a metathesis reaction between diaminoguanidine hydrochloride and the potassium salt of TNAE.[3] Such salts are investigated for their potential as explosives and propellants, often exhibiting good thermal stability and low sensitivity.[3][4]

Condensation Reactions

This compound readily undergoes condensation reactions with aldehydes and ketones to form bis-guanidine derivatives.[1] It can also be reacted with compounds like dialdehyde cellulose to create functionalized materials, such as novel adsorbents for heavy metal extraction.[5]

-

Prepare dialdehyde cellulose (DAC) by oxidizing microcrystalline cellulose.

-

Add 0.75 g of diaminoguanidine to 0.5 g of DAC in 100 ml of ethanol.

-

Add triethylamine to the mixture.

-

Reflux the reaction mixture at 80°C for 6 hours.

-

The resulting orange-yellow powder of diaminoguanidine-modified cellulose (DiGu.MC) is then collected.[5]

Characterization of this compound and its Derivatives

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and structure of synthesized compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 36062-19-8[1] |

| Molecular Formula | CH₇N₅·HCl[1] |

| Molecular Weight | 125.56 g/mol [1][6] |

| Appearance | White to light brown crystalline solid[1] |

| Decomposition Temp. | 180–182°C[1] |

| Solubility | Soluble in water (50 mg/mL); insoluble in methanol and ethanol[1] |

| Purity (Typical) | >98.0% (by nonaqueous titration) |

Spectroscopic and Analytical Methods

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. In the characterization of diaminoguanidine-modified cellulose, the appearance of a C=N stretching vibration peak around 1610-1670 cm⁻¹ and N-H bending vibrations (around 1540 cm⁻¹) confirm the successful reaction.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of the derivatives.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound. For example, the successful incorporation of diaminoguanidine onto a cellulose backbone was confirmed by the presence of a significant nitrogen content (24.76%).[5]

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional atomic structure of crystalline derivatives, confirming connectivity and stereochemistry. It was used to confirm protonation sites in related triazole derivatives.[1]

-

Prepare the sample. For solid samples, this typically involves mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a thin pellet, or analyzing it as a nujol mull.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, N-N).

Applications in Research and Development

This compound derivatives are of significant interest to drug development professionals and material scientists.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of anticoccidial drugs like robenidine, which is used in veterinary medicine.[1]

-

Bioactive Compounds: Derivatives have shown potential antimicrobial and cholinesterase inhibitory activities, making them targets for new drug discovery programs.[1]

-

Energetic Materials: As discussed, its salts with high-energy anions are explored for applications requiring high detonation performance with low sensitivity.[3][4]

-

Functional Materials: It can be grafted onto polymers, like cellulose, to create materials with specific properties, such as high affinity for heavy metal chelation.[5]

References

- 1. 1,3-Diaminoguanidine monohydrochloride | 36062-19-8 | Benchchem [benchchem.com]

- 2. CN104370776A - Preparation method of 1, 3-diaminoguanidine monohydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Diaminoguanidine and Hydroxylamine Salts of 1,1,2,2-Tetranitroaminoethane (TNAE) - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Novel diaminoguanidine functionalized cellulose: synthesis, characterization, adsorption characteristics and application for ICP-AES determination of copper(II), mercury(II), lead(II) and cadmium(II) from aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Diaminoguanidine hydrochloride | CH8ClN5 | CID 9566041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1,2-Diaminoguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1,2-diaminoguanidine. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Quantum chemical calculations offer a powerful tool to investigate these properties at the molecular level, providing insights that can guide experimental studies and the design of new molecules with desired functionalities.

Introduction to this compound and Computational Chemistry

This compound is one of three positional isomers of diaminoguanidine. Theoretical studies have indicated that the 1,2-isomer (also referred to as DAG1) is the most stable of the three.[1] Understanding the electronic structure, geometry, and reactivity of this molecule is crucial for its application in various fields.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry. These methods allow for the accurate prediction of a wide range of molecular properties, including:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms in a molecule that corresponds to the minimum energy.

-

Vibrational Frequencies: The frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

-

Electronic Properties: The distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which can be used to predict the stability of molecules and the feasibility of reactions.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules like this compound, a combination of DFT with a suitable basis set is often employed to balance computational cost and accuracy.

Density Functional Theory (DFT)

DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the theorem by Hohenberg and Kohn which states that the energy of a system is a functional of the electron density. A popular and widely used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Sets

A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule. The choice of basis set affects the accuracy of the calculation. For geometry optimization and frequency calculations of molecules containing nitrogen and hydrogen, Pople-style basis sets such as 6-31G* or the more flexible 6-311++G(d,p) are commonly used. The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Experimental Protocols: A Computational Approach

A typical workflow for the quantum chemical characterization of this compound involves the following steps:

-

Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectrum.

-

Analysis of Electronic Properties: Following the geometry optimization, various electronic properties are calculated. This includes the analysis of the molecular orbitals (HOMO and LUMO) and the generation of a molecular electrostatic potential (MEP) map.

Predicted Properties of this compound

Molecular Geometry

The geometry optimization of this compound would provide precise bond lengths, bond angles, and dihedral angles. The guanidinium core is expected to be nearly planar due to electron delocalization. The amino groups attached to the nitrogen atoms will have specific orientations that minimize steric hindrance and maximize hydrogen bonding possibilities.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (guanidinium) | ~1.35 Å |

| N-N | ~1.40 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | N-C-N | ~120° |

| H-N-H | ~109° | |

| C-N-N | ~115° |

Note: These are illustrative values and would be precisely determined in a dedicated computational study.

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. The spectrum of this compound would be characterized by several key vibrational modes.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

| Frequency (cm⁻¹) | Assignment |

| 3400-3500 | N-H stretching (asymmetric and symmetric) |

| 1600-1650 | N-H bending (scissoring) |

| 1550-1600 | C=N stretching |

| 1400-1450 | C-N stretching |

| 1000-1100 | N-N stretching |

Note: These are illustrative values. The exact frequencies would be obtained from a frequency calculation.

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are of particular interest.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amino groups and the guanidinium core.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and represents the ability of the molecule to accept an electron. The LUMO is likely to be distributed over the π-system of the guanidinium group.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 3: Predicted Electronic Properties for this compound (Illustrative)

| Property | Predicted Value (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are illustrative values and would be determined from a molecular orbital analysis.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the regions of a molecule that are rich or poor in electrons. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character and suitability for electrophilic attack or coordination to metal ions. The regions around the hydrogen atoms of the amino groups would show positive potential (blue), indicating their electrophilic character.

Visualizations

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular graph of this compound.

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT with appropriate basis sets, researchers can gain valuable insights into the molecule's structural, vibrational, and electronic properties. This knowledge is essential for understanding its reactivity and for the rational design of new compounds with potential applications in drug development and materials science. While a dedicated, comprehensive computational study on this compound would be beneficial to provide precise quantitative data, the methodologies and expected outcomes outlined in this guide offer a solid foundation for such research.

References

Methodological & Application

Synthesis of 1,2-Diaminoguanidine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of 1,2-diaminoguanidine, a key building block for the development of novel therapeutic agents and energetic materials. The following sections outline a reliable method for the preparation of 1,2-diaminoguanidinium iodide, offering researchers and drug development professionals a comprehensive guide for its synthesis and characterization.

Introduction

This compound is a versatile molecule characterized by a central guanidinium core with two adjacent amino groups. This unique structure imparts specific chemical properties that are of significant interest in medicinal chemistry and materials science. The synthesis of the 1,2-isomer, however, has been less commonly reported compared to its 1,3-counterpart. This document details a robust protocol for the synthesis of 1,2-diaminoguanidinium iodide via the reaction of cyanogen iodide with an excess of hydrazine hydrate.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 1,2-diaminoguanidinium iodide.

Protocol 1: Synthesis of 1,2-Diaminoguanidinium Iodide

Materials:

-

Cyanogen Iodide (CNI)

-

Hydrazine hydrate (N₂H₄·H₂O), 98%

-

Absolute Ethanol

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Vacuum pump

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet. The flask is charged with a solution of hydrazine hydrate (15.0 g, 0.3 mol) in absolute ethanol (50 mL).

-

Cooling: The flask is immersed in an ice bath to cool the hydrazine solution to 0-5 °C with continuous stirring.

-

Addition of Cyanogen Iodide: A solution of cyanogen iodide (15.3 g, 0.1 mol) in absolute ethanol (100 mL) is placed in the dropping funnel. This solution is added dropwise to the cooled hydrazine solution over a period of 1 hour, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C. The formation of a white precipitate will be observed.

-

Isolation of Product: The precipitate is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected solid is washed with two portions of cold absolute ethanol (20 mL each) followed by two portions of diethyl ether (20 mL each) to remove any unreacted starting materials and byproducts.

-

Drying: The resulting white crystalline solid, 1,2-diaminoguanidinium iodide, is dried under vacuum to a constant weight.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1,2-diaminoguanidinium iodide.

| Parameter | Value |

| Reactants | |

| Cyanogen Iodide | 15.3 g (0.1 mol) |

| Hydrazine hydrate | 15.0 g (0.3 mol) |

| Product | |

| Theoretical Yield | 21.7 g |

| Actual Yield | Data not available in searched literature |

| Melting Point | 152-154 °C (decomposes) |

| Appearance | White crystalline solid |

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound hydroiodide.

Caption: Logical workflow for the synthesis of 1,2-diaminoguanidinium iodide.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental procedure for synthesizing 1,2-diaminoguanidinium iodide.

Caption: Step-by-step experimental workflow for 1,2-diaminoguanidinium iodide synthesis.

The Utility of Diaminoguanidines in Heterocyclic Synthesis: Application Notes and Protocols

A note on the availability of 1,2-Diaminoguanidine: Extensive literature searches for the use of this compound in heterocyclic synthesis did not yield specific and reproducible experimental protocols. The vast majority of published research focuses on the related, more accessible compound, aminoguanidine , and its isomer, 1,3-diaminoguanidine . This document, therefore, provides detailed application notes and protocols for the versatile and widely used precursor, aminoguanidine , in the synthesis of various heterocyclic systems, a topic of significant interest to researchers in medicinal chemistry and materials science.

Application Notes: Aminoguanidine as a Versatile Precursor for Nitrogen-Rich Heterocycles

Aminoguanidine, characterized by the presence of both a hydrazine and a guanidine moiety, is a highly versatile and reactive building block for the synthesis of a wide array of nitrogen-containing heterocycles. Its nucleophilic nature allows it to readily participate in condensation reactions with a variety of electrophilic partners, leading to the formation of stable five- and six-membered heterocyclic rings. This reactivity profile makes it a valuable tool for the construction of molecular scaffolds with diverse biological activities and applications as energetic materials.

Key Applications in Heterocyclic Synthesis:

-

1,2,4-Triazoles: The reaction of aminoguanidine with carboxylic acids or their derivatives is a classical and efficient method for the synthesis of 3-amino-1,2,4-triazoles. This reaction proceeds via the formation of an acyl aminoguanidine intermediate, which subsequently undergoes cyclization. The resulting 3-amino-1,2,4-triazole core is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.

-

1,2,4-Triazines: Aminoguanidine reacts with α-dicarbonyl compounds to form 3-amino-1,2,4-triazines. This condensation reaction provides a straightforward route to this class of heterocycles, which have applications in agrochemicals and pharmaceuticals.

-

Pyrazoles: In reactions with β-dicarbonyl compounds or their equivalents, aminoguanidine can lead to the formation of pyrazole derivatives. The regioselectivity of this reaction can often be controlled by the reaction conditions.

-

Fused Heterocyclic Systems: The amino group of the resulting heterocycles (e.g., 3-amino-1,2,4-triazole) can be further functionalized or used as a handle for the construction of fused heterocyclic systems, expanding the chemical space accessible from this simple precursor.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methyl-1,2,4-triazole from Acetic Acid

This protocol describes the synthesis of a simple 3-amino-1,2,4-triazole derivative through the reaction of aminoguanidine hydrochloride with acetic acid.

Reaction Scheme:

Caption: Synthesis of 3-Amino-5-methyl-1,2,4-triazole.

Materials:

-

Aminoguanidine hydrochloride

-

Glacial acetic acid

-

Water

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of aminoguanidine hydrochloride (11.0 g, 0.1 mol) and glacial acetic acid (6.0 g, 0.1 mol) in 20 mL of water is heated under reflux for 4 hours.

-

The reaction mixture is then concentrated under reduced pressure to a syrupy consistency.

-

The residue is dissolved in a minimal amount of hot ethanol.

-

The solution is decolorized by adding a small amount of activated charcoal and heating for a few minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is allowed to cool to room temperature, and then placed in an ice bath to induce crystallization.

-

The resulting white crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3-Amino-5-methyl-1,2,4-triazole | 98.11 | 75-85 | 188-190 |

Protocol 2: Synthesis of 3-Amino-5-phenyl-1,2,4-triazole from Benzoic Acid

This protocol outlines the synthesis of an aryl-substituted 3-amino-1,2,4-triazole.

Experimental Workflow:

Caption: Workflow for 3-Amino-5-phenyl-1,2,4-triazole Synthesis.

Materials:

-

Aminoguanidine hydrochloride

-

Benzoic acid

-

Ethylene glycol

-

Ethanol

-

Water

Procedure:

-

A mixture of aminoguanidine hydrochloride (11.0 g, 0.1 mol) and benzoic acid (12.2 g, 0.1 mol) in 50 mL of ethylene glycol is heated to 140-150 °C and maintained at this temperature for 3 hours.

-

The reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is poured into 200 mL of cold water with stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is recrystallized from an ethanol-water mixture to yield colorless needles.

-

The purified crystals are dried under vacuum.

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3-Amino-5-phenyl-1,2,4-triazole | 160.18 | 80-90 | 158-160 |

Logical Relationships in Aminoguanidine-based Heterocyclic Synthesis

The versatility of aminoguanidine stems from the presence of multiple nucleophilic centers, allowing for a variety of reaction pathways depending on the electrophilic partner.